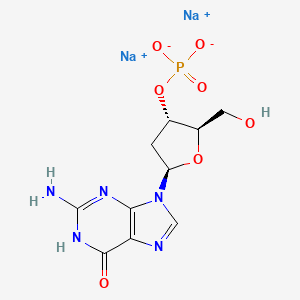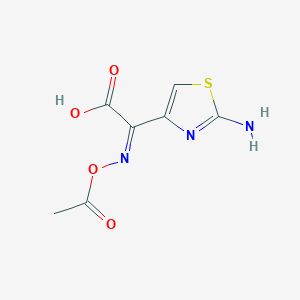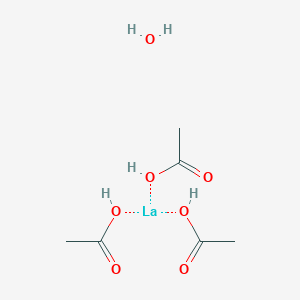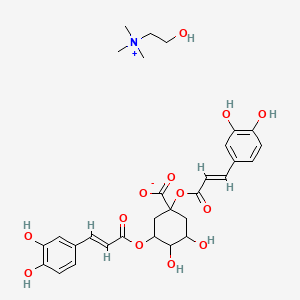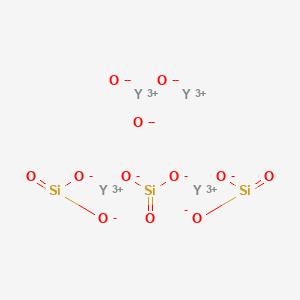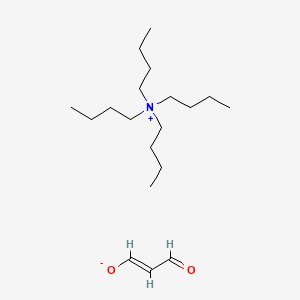
COPPER MOLYBDATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper molybdate is an inorganic compound with the chemical formula CuMoO₄. It is known for its deep blue color and crystalline structure.
Métodos De Preparación
Copper molybdate can be synthesized through several methods, including hydrothermal reactions, solid-state reactions, and aqueous precipitation.
Hydrothermal Synthesis: This method involves combining copper and molybdenum precursors under high pressure and temperature conditions.
Solid-State Reactions: In this method, copper and molybdenum oxides are mixed and heated at high temperatures to initiate a reaction.
Aqueous Precipitation: Copper and molybdenum salts are dissolved in water, and a base is added to adjust the pH and induce precipitation.
Análisis De Reacciones Químicas
Copper molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent.
Substitution: This compound can participate in substitution reactions, where one of its components is replaced by another element or group.
Common reagents used in these reactions include reducing agents like hydrogen and oxidizing agents like oxygen. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Copper molybdate has a wide range of scientific research applications:
Optoelectronics: The compound’s unique optical properties make it suitable for use in optoelectronic devices such as photodetectors and solar cells.
Energy Storage: This compound nanorods have been explored for use in supercapacitors due to their desirable electrochemical properties.
Environmental Applications: It is used in processes aimed at reducing greenhouse gas emissions, such as carbon dioxide reduction.
Mecanismo De Acción
The mechanism by which copper molybdate exerts its effects is primarily related to its ability to act as a catalyst. In catalytic processes, this compound facilitates the conversion of reactants to products by providing an active surface for the reaction to occur. The copper ions in the compound play a crucial role in these catalytic activities by participating in redox reactions .
Comparación Con Compuestos Similares
Copper molybdate can be compared with other molybdate compounds such as nickel molybdate (NiMoO₄) and cobalt molybdate (CoMoO₄).
Nickel Molybdate: Like this compound, nickel molybdate is used in catalytic applications.
Cobalt Molybdate: This compound is also used as a catalyst, particularly in the oxidation of hydrocarbons.
This compound is unique due to its specific combination of copper and molybdenum, which imparts distinct catalytic and optical properties .
Propiedades
Número CAS |
108844-49-1 |
|---|---|
Fórmula molecular |
CuMoO4 |
Peso molecular |
223.48 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


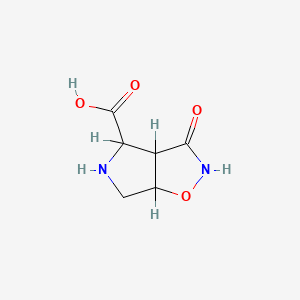
![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)
